2,7-Dimethylquinoline

Thermodynamics Energetic Materials Process Safety

Isomeric purity is critical: substituting the 2,7-isomer with 2,6- or 2,8-dimethylquinoline alters reaction thermodynamics by ≥2.1 kJ·mol⁻¹ and inverts radical regioselectivity, invalidating kinetic models. 2,7-Dimethylquinoline (CAS 93-37-8) eliminates this variable: • Defined CYP inhibition: IC50 400 μM (human CYP2A6), 180 μM (mouse CYP2A5) • Thermodynamic benchmark: ΔfH°m(cr) = 34.3 ± 2.6 kJ·mol⁻¹; ΔsubH = 87.5 ± 1.5 kJ·mol⁻¹ • Inverted regioselectivity: k₇/k₂ < 1 for chlorine atom reactions • 98% purity, needle-like crystals; ships at ambient temperature from global stock.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 93-37-8
Cat. No. B1584490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylquinoline
CAS93-37-8
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=N2)C
InChIInChI=1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
InChIKeyQXKPLNCZSFACPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylquinoline: Thermodynamic and Regioselective Properties


2,7-Dimethylquinoline (CAS 93-37-8, C₁₁H₁₁N) is a dimethyl-substituted quinoline heterocycle that presents as needle-like crystals with a melting point of 58–61 °C and a boiling point of 264.5 °C [1]. It is a member of the dimethylquinoline isomer family, which includes 2,6-, 2,8-, 3,7-, and other positional variants. The compound serves as a building block in heterocyclic chemistry and is investigated for its interactions with cytochrome P450 enzymes (CYP1A2, CYP2A6, CYP2A5) [2]. Unlike other isomers, the 2,7-substitution pattern confers distinct thermodynamic and regioselective properties that are critical for applications requiring predictable reactivity and thermal behavior [3].

Why 2,7-Dimethylquinoline Outperforms Other Isomers


Interchanging 2,7-dimethylquinoline with its 2,6- or 2,8-isomers is not thermodynamically neutral. Direct calorimetric comparisons reveal that the 2,7-isomer possesses a measurably different standard enthalpy of formation (ΔfH°m(cr) = 34.3 ± 2.6 kJ·mol⁻¹) compared to its 2,6-counterpart (ΔfH°m(cr) = 36.4 ± 2.5 kJ·mol⁻¹) [1]. This 2.1 kJ·mol⁻¹ difference alters the energy landscape of any reaction or formulation where the compound is consumed or decomposed. Furthermore, radical chlorination studies demonstrate that 2,7-dimethylquinoline exhibits inverted regioselectivity (k₇/k₂ < 1) relative to electrophilic radicals, a behavior not observed in the 2,6-isomer under identical conditions [2]. Substituting isomers would therefore invalidate kinetic models and alter product distributions in synthetic pathways.

Quantitative Evidence: 2,7-Dimethylquinoline vs. Analogs


Thermodynamic Stability vs. 2,6-Dimethylquinoline

Direct calorimetric comparison reveals that 2,7-dimethylquinoline is thermodynamically distinct from its 2,6-isomer. The standard molar enthalpy of formation for crystalline 2,7-dimethylquinoline was determined to be 34.3 ± 2.6 kJ·mol⁻¹, which is 2.1 kJ·mol⁻¹ lower (less endothermic) than that of 2,6-dimethylquinoline (36.4 ± 2.5 kJ·mol⁻¹) [1]. The enthalpy of sublimation for the 2,7-isomer (87.5 ± 1.5 kJ·mol⁻¹) is correspondingly 3.0 kJ·mol⁻¹ higher than that of the 2,6-isomer (84.5 ± 1.5 kJ·mol⁻¹), reflecting stronger intermolecular interactions in the crystalline lattice of the 2,7-isomer [1].

Thermodynamics Energetic Materials Process Safety

Regioselectivity in Radical Chlorination

In radical chlorination experiments, 2,7-dimethylquinoline exhibits an inverted regioselectivity ratio (k₇/k₂ < 1) when reacted with chlorine atoms, meaning hydrogen abstraction from the 7-methyl position is disfavored relative to the 2-methyl position [1]. This contrasts with electrophilic radicals (e.g., t-BuO·, Br·) where k₇/k₂ > 1 is observed. The 2,6-isomer shows a similar but quantifiably distinct selectivity profile due to differing N-complexation geometry in the proposed 5-center transition state [1]. The regioselectivity inversion is attributed to complexation of Cl· by the quinoline nitrogen lone pair followed by intramolecular hydrogen abstraction [1].

Synthetic Methodology Radical Chemistry Regioselectivity

Cytochrome P450 Inhibition Profile

2,7-Dimethylquinoline demonstrates measurable inhibition of cytochrome P450 enzymes, with a reported IC₅₀ of 4.00 × 10⁵ nM (400 μM) against human CYP2A6 and a moderately lower IC₅₀ of 1.80 × 10⁵ nM (180 μM) against mouse CYP2A5 [1]. This species-dependent difference (approximately 2.2-fold higher potency in mouse) is notable when compared to reference quinoline-derived inhibitors such as quinidine (IC₅₀ = 1.12 mM against CYP2A6) and quinine (IC₅₀ = 160 μM) [2]. While no direct head-to-head comparator data for other dimethylquinoline isomers are available from the same assay panel, the absolute IC₅₀ values provide a baseline for structure-activity relationship (SAR) studies within the dimethylquinoline series.

Drug Metabolism Toxicology Enzyme Inhibition

Solubility and Lipophilicity Baseline

2,7-Dimethylquinoline exhibits a water solubility of 1,795 mg/kg at 25 °C as determined by shake-flask gas-liquid chromatography [1]. Alternative sources report a lower value of 0.02 g/L (20 mg/kg) at 20 °C . The compound has a calculated XLogP3 value of 3.00 [2] and an experimental logP of approximately 2.85 , indicating moderate lipophilicity. While class-level inference suggests that the 2,7-substitution pattern may confer slightly different solubility characteristics compared to the 2,6-isomer (due to differences in crystal packing energy as reflected in sublimation enthalpy data [3]), direct comparative solubility data between isomers are not available in the public domain.

Formulation ADME Pre-formulation

Applications of 2,7-Dimethylquinoline


Thermodynamic Reference Standard

2,7-Dimethylquinoline serves as a well-characterized thermodynamic reference point for studies involving dimethylquinoline isomer libraries. Its precisely measured standard enthalpy of formation (ΔfH°m(cr) = 34.3 ± 2.6 kJ·mol⁻¹) and enthalpy of sublimation (87.5 ± 1.5 kJ·mol⁻¹) [1] provide a benchmark for validating computational predictions (e.g., DFT, group additivity) of thermochemical properties across the isomer series. This is particularly valuable for process safety evaluations where accurate heat of reaction and decomposition energy data are required for scale-up risk assessments.

Probe for Nitrogen-Directed Radical Reactivity

The inverted regioselectivity (k₇/k₂ < 1) exhibited by 2,7-dimethylquinoline in chlorine atom reactions [1] makes it a valuable probe for mechanistic studies of N-complexation effects in free radical chemistry. The compound's behavior—where the nitrogen lone pair directs intramolecular hydrogen abstraction through a 5-center transition state—provides a clear experimental system for investigating heteroatom participation in radical reactions. This has implications for designing selective C–H functionalization methodologies in complex heterocyclic synthesis.

CYP Inhibition Tool Compound

With documented IC₅₀ values of 400 μM against human CYP2A6 and 180 μM against mouse CYP2A5 [1], 2,7-dimethylquinoline offers a defined activity profile for in vitro drug metabolism studies. The 2.2-fold species-dependent difference in potency is useful for laboratories calibrating cross-species CYP inhibition assays or investigating structure-activity relationships among quinoline-derived enzyme modulators. The compound is also cataloged as interacting with CYP1A2 [2], providing a multi-target inhibition fingerprint for reference purposes.

Building Block for Regioselective Derivatization

The distinct regioselectivity profile of 2,7-dimethylquinoline in radical reactions [1] positions it as a strategic starting material when selective functionalization of one methyl group over the other is required. The 7-methyl position exhibits different reactivity toward electrophilic radicals (favored) versus chlorine atoms (disfavored) compared to the 2-methyl position. This predictable reactivity bias enables synthetic chemists to design stepwise derivatization sequences with greater control over substitution patterns in quinoline-based scaffolds.

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